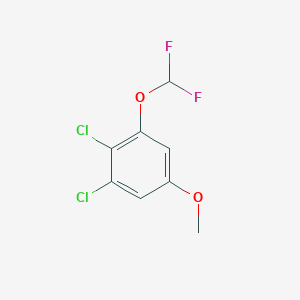

3,4-Dichloro-5-(difluoromethoxy)anisole

Description

3,4-Dichloro-5-(difluoromethoxy)anisole is a halogenated aromatic ether characterized by a methoxy group (-OCH3), two chlorine atoms at the 3- and 4-positions, and a difluoromethoxy (-OCF2H) substituent at the 5-position of the benzene ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. Its molecular formula is C8H5Cl2F2O2, with a molecular weight of 245.03 g/mol (calculated).

Propriétés

IUPAC Name |

1,2-dichloro-3-(difluoromethoxy)-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c1-13-4-2-5(9)7(10)6(3-4)14-8(11)12/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJYHCFGSRBRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are best understood by comparing it to structurally similar halogenated anisoles and benzimidazoles. Key analogues include:

Key Observations :

- Electron-Withdrawing Effects : The -OCF2H group in the target compound provides moderate electron withdrawal, compared to the stronger -OCF3 in its trifluoromethoxy analogue. This impacts reactivity in electrophilic substitution reactions .

- Regiochemical Influence : The 3,4-dichloro-5-substituted pattern creates steric hindrance, reducing nucleophilic attack at the benzene ring compared to 2,6-difluoro-4-iodoanisole .

- Functional Group Interplay : The absence of a carboxylic acid group (cf. 3,5-dichloro-4-(difluoromethoxy)benzoic acid) limits solubility in polar solvents but enhances compatibility with organic matrices .

Physicochemical and Stability Data

Comparative stability and purity metrics are critical for industrial applications:

Notes:

- The target compound’s stability under reflux conditions is inferred from benzimidazole synthesis protocols, where SnCl2-mediated reductions occur at 75°C without degradation .

- Impurity profiles (e.g., sulfones or regioisomers) must be monitored via HPLC, with relative response factors calibrated against standards like USP Pantoprazole Related Compound E .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.